Acetic acid;5-phenylcyclohexen-1-ol
Description
Properties
CAS No. |
184955-87-1 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
acetic acid;5-phenylcyclohexen-1-ol |
InChI |
InChI=1S/C12H14O.C2H4O2/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,8,11,13H,4,7,9H2;1H3,(H,3,4) |
InChI Key |
FPRXWMLPXSVMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(CC(=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Phenylcyclohexanol
The foundational step involves the Grignard addition of phenylmagnesium bromide to cyclohexanone. Cyclohexanone reacts with phenylmagnesium bromide in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions, yielding 1-phenylcyclohexanol. Key parameters include:
Dehydration to 1-Phenylcyclohexene
1-Phenylcyclohexanol undergoes acid-catalyzed dehydration to form 1-phenylcyclohexene. Concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) in toluene under Dean-Stark conditions removes water, favoring Zaitsev elimination.
Hydroxylation and Acetylation
Epoxidation and Acid-Catalyzed Ring-Opening
1-Phenylcyclohexene is epoxidized using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a trifluoroacetophenone catalyst. The resulting epoxide undergoes acid-catalyzed ring-opening to introduce a hydroxyl group:
Acetylation of the Alcohol
The hydroxyl group is acetylated using acetic anhydride in pyridine or catalytic sulfuric acid:
- Conditions : Acetic anhydride (1.2 equiv), pyridine (2 equiv), 25°C, 12 hours.
- Workup : Extraction with dichloromethane, washing with NaHCO₃, and column chromatography (hexane/ethyl acetate).
Alternative Pathways
Wittig Reaction with Cyclohexanone Derivatives
Cyclohexanone derivatives react with ylides to form substituted cyclohexenes. For example, 5-phenylcyclohex-1-en-1-one is synthesized via a Wittig reaction between cyclohexanone and a stabilized ylide (e.g., ethyl triphenylphosphoranylidene acetate). Subsequent reduction with NaBH₄ or LiAlH₄ yields the alcohol.
Biocatalytic Hydroxylation
Rhizopus nigricans mediates enantioselective hydroxylation of 1-phenylcyclohexene to 5-phenylcyclohex-1-en-1-ol.
Analytical Data and Characterization
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | 127–130°C (0.15 mmHg) | |
| ¹H NMR (CDCl₃) | δ 7.44–7.24 (5H, m), 5.71–5.65 (1H, m) | |
| IR (KBr) | 1720 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O) | |
| MS (EI) | m/z 202 [M+H]⁺ |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Grignard/Dehydration | 68–85 | 95–98 | Moderate | High |
| Wittig/Reduction | 55–70 | 90–95 | High | Moderate |
| Biocatalytic | 45–60 | 85–90 | Low | Low |
Scientific Research Applications
Acetic acid;5-phenylcyclohexen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid;5-phenylcyclohexen-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclohexanol-Based Esters
5-Methyl-2-(Prop-1-en-2-yl)cyclohexan-1-ol (CAS: 7786-67-6)
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- Key Differences : Lacks the phenyl substituent and acetic acid moiety. The presence of a methyl and isopropenyl group reduces steric bulk compared to the phenyl-substituted analog. This compound is commonly used in terpene-related syntheses .
1-Methyl-4-Isopropenylcyclohexan-3-ol
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- Key Differences : Structural isomer of the above, with differences in substituent positioning affecting reactivity and solubility .
Acetic Acid;5-Phenylcyclohexen-1-ol
- Polar Surface Area (PSA) : 57.53 Ų
- LogP : 3.49
- Unique Feature: The phenyl group enhances lipophilicity, making it more suitable for hydrophobic applications compared to non-aromatic cyclohexanol esters.
Table 1: Structural Comparison of Cyclohexanol Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₄H₁₈O₃ | 234.29 | 3.49 | Phenyl, cyclohexenol, ester |
| 5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol | C₁₀H₁₈O | 154.25 | ~2.5 | Isopropenyl, cyclohexanol |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 0.73 | Aliphatic ester |
Aliphatic Esters
Ethyl Acetate (CAS: 141-78-6)
- Molecular Formula : C₄H₈O₂
- Molecular Weight : 88.11 g/mol
- Boiling Point : 77.1°C
- Applications : Widely used as a solvent in coatings, pharmaceuticals, and food flavorings due to its low toxicity and volatility .
- Comparison : Ethyl acetate is less hydrophobic (LogP = 0.73) and lacks aromaticity, making it unsuitable for applications requiring high lipid solubility .
Hex-5-yn-1-yl Acetate (CAS: 68274-83-9)
Functional and Reactivity Comparisons
Hydrolysis Stability
Thermal Stability
- Cyclohexenol esters generally exhibit higher thermal stability than aliphatic esters due to rigid cyclic structures. For example, 5-phenylcyclohexen-1-ol derivatives may decompose at temperatures above 200°C, whereas ethyl acetate boils at 77°C .
Table 2: Key Physicochemical Properties
| Property | This compound | Ethyl Acetate | Hex-5-yn-1-yl Acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 234.29 | 88.11 | 140.18 |
| LogP | 3.49 | 0.73 | ~1.8 (estimated) |
| Boiling Point (°C) | N/A | 77.1 | ~160 (estimated) |
| Primary Application | Fragrance/Pharmaceuticals | Solvent | Click Chemistry |
Q & A
Q. Key Factors Influencing Yield :
Basic: What analytical techniques are optimal for characterizing acetic acid derivatives, and how can researchers validate structural integrity?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for volatile derivatives (e.g., carvyl acetate isomers) to confirm molecular weight and fragmentation patterns .
- Titration : For quantifying acetic acid in mixtures (e.g., vinegar analysis via NaOH titration with phenolphthalein indicator). Error minimization requires multiple trials and calibration against standards (e.g., 0.845M reference) .
- Nuclear Magnetic Resonance (NMR) : Resolves stereochemistry in cyclohexenol derivatives by analyzing coupling constants and diastereotopic protons .
Q. Validation Strategies :
- Cross-referencing retention times (GC) with literature data .
- Comparing titration results with class averages to identify systematic errors (e.g., 13.6% deviation due to endpoint overshooting) .
Advanced: How do catalytic mechanisms differ in hydrogenolysis reactions, and what factors govern selectivity?
Answer:
Catalysts like PdCl₂ operate via heterolytic cleavage of peroxides, generating alkoxy radicals that rearrange into cyclohexenol. In contrast, Mg(OAc)₂ may stabilize intermediates through Lewis acid-base interactions, altering transition states .
Q. Selectivity Drivers :
- Catalyst-Substrate Interactions : PdCl₂ favors less sterically hindered pathways, while Mg(OAc)₂ may promote alternative protonation sites.
- Solvent Effects : Non-polar solvents (hexane) reduce side reactions by limiting radical recombination .
Experimental Design Tip :
Use microreactors to control residence time and temperature, enhancing reproducibility in peroxide-heavy reactions .
Advanced: What challenges arise in stereoselective synthesis of 5-phenylcyclohexen-1-ol derivatives, and how are they addressed?
Answer:
Challenges :
Q. Solutions :
- Chiral Auxiliaries : Temporarily fix stereochemistry during cyclization (e.g., tert-butyl groups to block unwanted rotations) .
- Advanced NMR Techniques : NOESY or COSY to differentiate diastereomers via spatial proton interactions .
Advanced: How should researchers resolve contradictions in oxidation yield data for phenylcyclohexene derivatives?
Answer:
Discrepancies often stem from:
Q. Methodological Approaches :
Q. Example :
| Condition | Yield (%) | Observation |
|---|---|---|
| Methanol, 25°C | 62 | Carbocation stabilization |
| Acetonitrile, 25°C | 48 | Reduced side-product formation |
| Methanol, 40°C | 71 | Faster kinetics but lower purity |
Basic: What safety protocols are critical when handling cyclohexenol derivatives in laboratory settings?
Answer:
- Ventilation : Cyclohexanol (a common intermediate) emits flammable vapors; use fume hoods during synthesis .
- Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent dermal/ocular exposure .
- Storage : Keep peroxides (e.g., cyclohexene hydroperoxide) away from light to prevent explosive decomposition .
Q. Regulatory Compliance :
- Ensure derivatives are not listed under REACH Annex XVII restrictions (e.g., SVHC designation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
